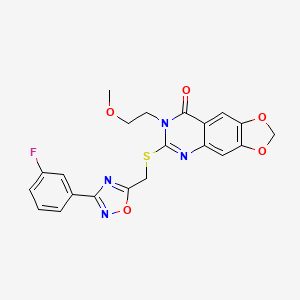

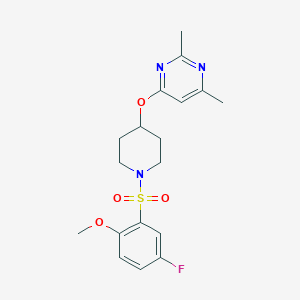

![molecular formula C17H15ClN2OS B2825007 (E)-3-chloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681156-60-5](/img/structure/B2825007.png)

(E)-3-chloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They are aromatic five-membered heterocycles containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .

Synthesis Analysis

While specific synthesis information for “(E)-3-chloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not available, related compounds have been synthesized by coupling substituted 2-amino benzothiazoles with various aromatic acids .Molecular Structure Analysis

The structure of related compounds has been confirmed by 1H-NMR, 13C-NMR, IR, MS and elemental analysis .Applications De Recherche Scientifique

Anticancer Activity

(E)-3-chloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide and its derivatives have been extensively studied for their potential anticancer properties. Research by Ravinaik et al. (2021) on a series of substituted benzamides, including compounds similar to this compound, revealed moderate to excellent anticancer activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021).

Antibacterial and Antimicrobial Activities

These compounds also demonstrate significant antibacterial and antimicrobial activities. A study by Palkar et al. (2017) synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, which showed promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Additionally, Obasi et al. (2017) reported the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its complexes, which exhibited greater antibacterial activities against microorganisms like Escherichia coli and Staphylococcus aureus compared to standard antibiotics (Obasi et al., 2017).

Fluorescent Sensing

In the field of chemical sensing, benzothiazole derivatives have been utilized for their fluorescent properties. Suman et al. (2019) synthesized benzothiazole-based azomethines that exhibited significant solvatochromic behavior and fluorescence, making them useful as sensors for metal ions like Al3+ and Zn2+ (Suman et al., 2019).

Synthesis and Structural Studies

The synthesis and structural analysis of benzothiazole derivatives have been a major area of research, providing insights into the properties and potential applications of these compounds. Studies such as those by Katritzky et al. (2001) on dibenzo[b,h][1,4,7]thiadiazonines have contributed to the understanding of novel ring systems in organic chemistry (Katritzky et al., 2001).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c1-10-7-11(2)15-14(8-10)22-17(20(15)3)19-16(21)12-5-4-6-13(18)9-12/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALKXNVNTFONJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC=C3)Cl)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2824924.png)

![N-Methyl-N-[2-oxo-2-(4-prop-2-ynoxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2824925.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2824929.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide](/img/structure/B2824931.png)

![N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2824933.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2824938.png)

![(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2824944.png)

![Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2824947.png)